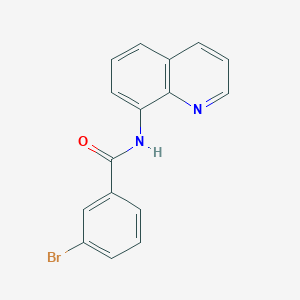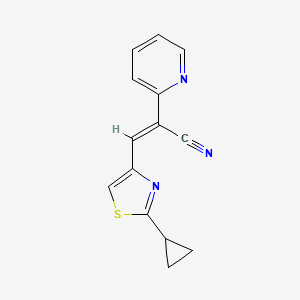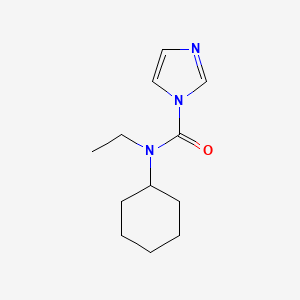
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide, also known as A-366, is a synthetic compound that belongs to the class of piperazine derivatives. A-366 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
作用機序
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide exerts its therapeutic effects by targeting specific enzymes involved in epigenetic regulation, such as EZH2 and HDAC6. EZH2 is a histone methyltransferase that catalyzes the methylation of histone H3 lysine 27 (H3K27), leading to gene silencing and chromatin compaction. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. HDAC6, on the other hand, is a histone deacetylase that regulates the acetylation of alpha-tubulin, a protein involved in the regulation of microtubule dynamics. This compound inhibits the activity of HDAC6, leading to the accumulation of acetylated alpha-tubulin and the promotion of protein degradation and transport.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In neuronal cells, this compound promotes the degradation and clearance of misfolded proteins, such as tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, its specificity for EZH2 and HDAC6, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively high cost and the need for further studies to determine its long-term safety and efficacy in humans.
将来の方向性
There are several future directions for the research and development of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide. One direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Furthermore, future studies should focus on determining the long-term safety and efficacy of this compound in humans, as well as its potential for combination therapy with other drugs.
合成法
The synthesis of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-adamantylmethylamine with 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. This compound achieves this by targeting the histone methyltransferase enhancer of zeste homolog 2 (EZH2), which is overexpressed in many cancer types. In addition, this compound has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting the histone deacetylase 6 (HDAC6) enzyme, which is involved in the regulation of protein degradation and transport.
特性
IUPAC Name |
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c1-17-4-3-5-22(18(17)2)26-6-8-27(9-7-26)23(28)25-16-24-13-19-10-20(14-24)12-21(11-19)15-24/h3-5,19-21H,6-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXYAFGCVJERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![2-[3-(3,4-Dimethylphenoxy)propyl]-6-methylpyridazin-3-one](/img/structure/B7646914.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![3-[(E)-2-(2,4-dichlorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7646916.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-methylpropanamide](/img/structure/B7646921.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)
![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)